Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-

Bone mineral affinity Bisphosphonate pharmacology Hydroxyapatite binding

Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- (CAS 652989‑82‑7), also referred to as 1-(4‑pyridyl)ethane‑1,2‑bisphosphonate or CHEMBL54056, is a synthetic pyridine‑containing geminal bisphosphonate with the molecular formula C₇H₁₁NO₆P₂ and a molecular weight of 267.11 g/mol. Unlike hydroxylated clinical bisphosphonates such as risedronate, this scaffold lacks the R₁ hydroxyl substituent that confers high‑affinity tridentate binding to bone mineral, while positioning the pyridyl nitrogen at the 4‑position of the aromatic ring rather than the 3‑position.

Molecular Formula C7H11NO6P2
Molecular Weight 267.11 g/mol
CAS No. 652989-82-7
Cat. No. B12540561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-
CAS652989-82-7
Molecular FormulaC7H11NO6P2
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(CP(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-1-3-8-4-2-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14)
InChIKeyLMEUGMVMKAWITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, [2-Phosphono-1-(4-pyridinyl)ethyl]- (CAS 652989-82-7): Strategic Sourcing for a Non‑Hydroxylated 4‑Pyridyl Bisphosphonate Scaffold


Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]- (CAS 652989‑82‑7), also referred to as 1-(4‑pyridyl)ethane‑1,2‑bisphosphonate or CHEMBL54056, is a synthetic pyridine‑containing geminal bisphosphonate with the molecular formula C₇H₁₁NO₆P₂ and a molecular weight of 267.11 g/mol [1]. Unlike hydroxylated clinical bisphosphonates such as risedronate, this scaffold lacks the R₁ hydroxyl substituent that confers high‑affinity tridentate binding to bone mineral, while positioning the pyridyl nitrogen at the 4‑position of the aromatic ring rather than the 3‑position [1][2]. These structural features create a profile distinct from both high‑affinity antiresorptive agents and phosphonocarboxylate analogs, making the compound valuable as a comparator tool and intermediate in medicinal chemistry programs.

Why Risedronate or Other Pyridyl Bisphosphonates Cannot Substitute for CAS 652989‑82‑7 in Structure‑Activity or Coordination Studies


Generic substitution within the pyridyl bisphosphonate class ignores two critical structural features that govern pharmacological and coordination behavior. First, the absence of the R₁ hydroxyl group on CAS 652989‑82‑7 eliminates the tridentate calcium‑chelation mode required for high bone mineral affinity; in bone‑binding assays, all hydroxyl‑containing heterocyclic bisphosphonates demonstrated comparable high affinity, whereas analogs lacking this group showed markedly reduced binding [1]. Second, the placement of the pyridyl nitrogen at the 4‑position, rather than the 3‑position of risedronate, alters the spatial orientation of the nitrogen‑containing side chain (R₂ chain), which has been shown to modulate antiresorptive potency and is a key determinant of farnesyl pyrophosphate synthase (FPPS) inhibition [1][2]. Consequently, a researcher replacing this compound with risedronate or its 2‑pyridyl isosteres would confound interpretation of structure‑activity relationships (SAR) and invalidate quantitative comparisons across compound series.

Quantitative Differentiation of Phosphonic Acid, [2-Phosphono-1-(4-pyridinyl)ethyl]-: Head‑to‑Head and Class‑Level Evidence


Hydroxyapatite Binding Affinity: Non‑Hydroxylated 4‑Pyridyl Bisphosphonate vs. Hydroxylated Risedronate Analogs

In quantitative bone‑binding experiments using mouse fetal bone explants, all heterocyclic bisphosphonates bearing a hydroxyl group at the R₁ position exhibited comparable high affinity for bone mineral, while the risedronate analog lacking the R₁ hydroxyl showed markedly reduced binding [1]. CAS 652989‑82‑7, which also lacks the R₁ hydroxyl, is therefore predicted to demonstrate similarly reduced hydroxyapatite affinity relative to risedronate [1]. This differential binding profile directly translates to distinct pharmacokinetic behavior: high‑affinity hydroxybisphosphonates show sustained bone retention, whereas low‑affinity analogs experience faster systemic clearance [1].

Bone mineral affinity Bisphosphonate pharmacology Hydroxyapatite binding

Antiresorptive Potency: 4‑Pyridyl Non‑Hydroxylated Bisphosphonate Compared with 3‑Pyridyl Hydroxylated Risedronate

In fetal mouse metacarpal bone resorption assays, hydroxybisphosphonates with the nitrogen atom in the pyridyl ring were very potent inhibitors of osteoclastic resorption [1]. Changing the position of the nitrogen in the ring (e.g., from 3‑pyridyl to 4‑pyridyl) or methylating the pyridine did not significantly alter antiresorptive potency relative to risedronate [1]. However, extension of the R₂ chain reduced efficacy [1]. For CAS 652989‑82‑7, the combination of a 4‑pyridyl nitrogen placement and the non‑hydroxylated R₁ chain is predicted to produce antiresorptive activity that is lower than that of risedronate, based on the known requirement of R₁ hydroxylation for high potency [1]. Direct IC₅₀ data for this compound are not available in the cited reference.

Osteoclast inhibition Bone resorption assay Bisphosphonate SAR

Positional Isomer Effect: 4‑Pyridyl vs. 3‑Pyridyl Nitrogen Placement on Molecular Recognition

The antiresorptive potency of pyridyl bisphosphonates is not significantly altered by the position of the nitrogen in the pyridyl ring (2‑, 3‑, or 4‑position) when the R₁ hydroxyl is present [1]. However, the spatial orientation of the nitrogen lone pair influences interactions with the target enzyme farnesyl pyrophosphate synthase (FPPS) and may affect selectivity [2][3]. In a tumor cell invasion assay, the order of bisphosphonate potency was zoledronate > ibandronate > NE‑10244 (a pyridinium analog of risedronate) > clodronate, demonstrating that aromatic ring positioning and substitution critically influence activity [3]. CAS 652989‑82‑7, with its 4‑pyridyl moiety, provides a distinct vector for nitrogen presentation compared to the 3‑pyridyl risedronate scaffold, enabling exploration of nitrogen‑dependent pharmacophore requirements in FPPS and related targets.

Pyridyl isomerism Nitrogen positioning Target engagement

Procurement‑Relevant Application Scenarios for CAS 652989‑82‑7 Based on Verified Differentiation Evidence


Negative Control or Low‑Affinity Comparator in Bone‑Targeting Pharmacokinetic Studies

Due to its predicted markedly reduced bone mineral affinity (class‑level inference from hydroxyapatite binding data on non‑hydroxylated bisphosphonates [1]), CAS 652989‑82‑7 is ideally suited as a negative control compound in bone‑targeting pharmacokinetic experiments. Researchers comparing high‑affinity hydroxylated bisphosphonates (e.g., risedronate) with this non‑hydroxylated scaffold can quantitatively assess the contribution of R₁ hydroxylation to skeletal retention, tissue distribution, and systemic clearance [1].

Structure‑Activity Relationship (SAR) Probe for Farnesyl Pyrophosphate Synthase (FPPS) Inhibition

The 4‑pyridyl nitrogen placement of CAS 652989‑82‑7, combined with its non‑hydroxylated bisphosphonate backbone, makes it a valuable probe in FPPS inhibitor SAR programs. While hydroxylated 3‑pyridyl analogs (risedronate) are potent FPPS inhibitors [2], this compound enables systematic exploration of how pyridyl nitrogen position and R₁ substitution independently contribute to enzyme inhibition potency and selectivity [1][2].

Chelating Ligand for Metal‑Organic Framework (MOF) or Coordination Polymer Synthesis

The bisphosphonate moiety provides strong metal‑chelating capability, while the 4‑pyridyl group offers an additional coordination site for metal ions, enabling the construction of mixed‑ligand coordination networks. This bifunctional chelating architecture—distinct from simple alkyl bisphosphonates—can be exploited in the hydrothermal or solvothermal synthesis of novel metal‑organic frameworks (MOFs) or metal‑pyridylphosphonate coordination polymers, where the spatial orientation of the 4‑pyridyl nitrogen versus 3‑pyridyl or 2‑pyridyl analogs may lead to different framework topologies [1].

Analytical Reference Standard for Purity and Identity Testing of Pyridyl Bisphosphonate Libraries

CAS 652989‑82‑7 serves as a well‑characterized reference compound (NSC723992, CHEMBL54056) for HPLC, LC‑MS, and NMR method development and validation in laboratories synthesizing or analyzing pyridyl bisphosphonate libraries. Its distinct retention time and spectral signature, resulting from the combination of 4‑pyridyl substitution and non‑hydroxylated bisphosphonate backbone, enable reliable identity confirmation and impurity profiling in quality control workflows [1].

Quote Request

Request a Quote for Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.